3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one
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Overview
Description
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one typically involves the oxidation of the corresponding 3-aminoquinazolone. One common method is the oxidation using lead tetra-acetate at low temperatures, around –20 °C . This reaction converts the 3-amino group to the 3-acetoxyamino group, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one undergoes several types of chemical reactions, including:
Aziridination: This compound can react with alkenes to form aziridines through nucleophilic attack by the acetoxyamino group.
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are less documented.
Common Reagents and Conditions
Aziridination: Common reagents include alkenes and conditions often involve the presence of ester-substituted allylic alcohols.
Oxidation: Lead tetra-acetate is a common oxidizing agent used in the preparation of this compound.
Major Products Formed
Scientific Research Applications
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The acetoxyamino group can participate in nucleophilic attacks, leading to the formation of aziridines. This reaction is facilitated by the presence of hydrogen bonding and specific reaction conditions . The exact molecular pathways and targets are still under investigation, but the compound’s ability to form stable intermediates makes it a valuable tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
3-Aminoquinazolin-4(3H)-one: The precursor to 3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one.
2-Ethylquinazolin-4(3H)-one: Lacks the acetoxyamino group but shares the quinazolinone core structure.
Uniqueness
This compound is unique due to its acetoxyamino group, which imparts distinct reactivity and potential biological activity. This functional group allows for specific interactions and reactions that are not possible with its simpler analogs.
Properties
CAS No. |
114914-23-7 |
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Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
[(2-ethyl-4-oxoquinazolin-3-yl)amino] acetate |
InChI |
InChI=1S/C12H13N3O3/c1-3-11-13-10-7-5-4-6-9(10)12(17)15(11)14-18-8(2)16/h4-7,14H,3H2,1-2H3 |
InChI Key |
ILBBIZYSHBOQTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1NOC(=O)C |
Origin of Product |
United States |
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